An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Methoxypropionitrile
An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Methoxypropionitrile
This document serves as a comprehensive technical guide on the essential physical properties of (R)-(+)-2-Methoxypropionitrile (CAS No: 64531-49-3). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple data sheet to provide contextual insights into the practical application and measurement of these properties, ensuring scientific integrity and reproducibility in a laboratory setting.
Introduction: The Significance of a Chiral Building Block
(R)-(+)-2-Methoxypropionitrile is a chiral molecule of significant interest in the fields of medicinal and agricultural chemistry. As an enantiomerically pure building block, it provides a valuable scaffold for the synthesis of complex molecular targets where specific stereochemistry is critical for biological activity.[1][2][3] The precise three-dimensional arrangement of its atoms—specifically the methoxy and nitrile groups around the chiral center—allows for stereoselective transformations, which is a cornerstone of modern drug design.[2][4]
Understanding the physical properties of this reagent is not merely an academic exercise; it is fundamental to its practical use. These properties govern its purification, handling, storage, and reactivity. For a process chemist scaling a synthesis or a medicinal chemist designing a new reaction, this data is critical for ensuring safety, efficiency, and, most importantly, the stereochemical integrity of the final product.
Core Physicochemical Properties
The fundamental physical properties of a compound dictate its behavior in a laboratory setting. For enantiomers, physical properties such as boiling point, density, and refractive index are identical.[5][6] The data presented below is for the stereochemically defined methoxypropionitrile.
| Property | Value | Significance in Application |
| Molecular Formula | C₄H₇NO | Provides the elemental composition.[7] |
| Molecular Weight | 85.10 g/mol | Essential for stoichiometric calculations in reaction design.[7][8] |
| CAS Number | 64531-49-3 | The unique identifier for the (R)-(+) enantiomer.[7] |
| Appearance | Colorless Oil | A primary visual check for material purity. Deviations may indicate contamination.[9] |
| Boiling Point | 113 °C | Critical for purification via distillation and for defining reaction temperature limits.[9] |
| Density | 0.898 g/cm³ | Allows for accurate mass determination from a measured volume, crucial for dosing in reactions.[9] |
| Flash Point | 41.1 °C | A key safety parameter indicating the temperature at which the vapor can ignite.[9] |
The boiling point of 113 °C is a critical parameter for purification via distillation, allowing for its separation from solvents and lower or higher boiling impurities.[9] Similarly, its density is essential for converting between mass and volume, a frequent necessity in process chemistry where volumetric additions are common.[9]
The Defining Chiral Property: Optical Rotation
The defining characteristic that distinguishes (R)-(+)-2-Methoxypropionitrile from its mirror image, (S)-(-)-2-Methoxypropionitrile, is its interaction with plane-polarized light. This phenomenon, known as optical activity, is the most direct experimental confirmation of a compound's chirality.[][11]
The "(+)" designation in the compound's name indicates that it is dextrorotatory , meaning it rotates the plane of polarized light in a clockwise direction.[12] The magnitude of this rotation under specific conditions is known as the specific rotation , a fundamental physical constant for any chiral molecule.
Experimental Workflow: Determination of Specific Rotation
The measurement of optical rotation is performed using a polarimeter. The trustworthiness of this measurement relies on a rigorously controlled and documented procedure.
Principle of Polarimetry
A polarimeter measures the angle of rotation caused by a chiral substance in solution. The light source is first passed through a fixed polarizer, after which the plane-polarized light travels through the sample. The chiral molecules in the sample rotate this plane, and a second, rotatable polarizer (the analyzer) is adjusted to measure the angle of this rotation.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh a sample of (R)-(+)-2-Methoxypropionitrile (e.g., 100 mg) and dissolve it in a precise volume of a suitable achiral solvent (e.g., 10.0 mL of chloroform or ethanol). The concentration (c), in g/mL, must be calculated precisely.
-
Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to stabilize.[13] Fill the sample cell with the pure solvent and place it in the instrument. Zero the reading; this accounts for any minor rotation from the solvent or the cell itself.
-
Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path. Place the cell back into the polarimeter.
-
Record Observation: Record the observed rotation (α) in degrees. The measurement should be taken at a controlled temperature (e.g., 20°C or 25°C).
-
Calculate Specific Rotation: Use the standard formula to calculate the specific rotation [α]:[12][14]
[α]Tλ = α / (l × c)
Where:
-
α = observed rotation in degrees.
-
l = path length of the sample cell in decimeters (dm) (typically 1 dm).
-
c = concentration of the solution in g/mL.
-
T = temperature in degrees Celsius.
-
λ = wavelength of the light source in nanometers (e.g., "D" for the sodium D-line).
-
This empirically determined value serves as the benchmark for quality control of all future batches.
Hazard Identification and Safe Handling
As a responsible scientist, understanding the hazards associated with a chemical is paramount. While specific GHS data for the single (R)-(+) enantiomer is not published, the data for the racemic mixture, 2-Methoxypropanenitrile (CAS 33695-59-9) , provides the necessary guidance for safe handling. It is prudent to treat the enantiomer with the same precautions.[8]
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Physical | GHS02 | Warning | H226: Flammable liquid and vapor.[8] |
| Health | GHS07 | Warning | H302: Harmful if swallowed.[8]H312: Harmful in contact with skin.[8]H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H332: Harmful if inhaled.[8]H335: May cause respiratory irritation.[8] |
Recommended Handling and Storage Protocols:
-
Engineering Controls: Always handle (R)-(+)-2-Methoxypropionitrile inside a certified chemical fume hood to prevent inhalation of vapors.[15] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16][17] It should be stored separately from strong oxidizing agents, acids, and bases.[16][18]
-
Peroxide Formation: Like other ethers, this compound may have the potential to form explosive peroxides upon prolonged exposure to air and light.[19] It is good practice to date the container upon opening and test for peroxides if stored for an extended period.
Application Context in Drug Development
The physical properties detailed in this guide have direct implications for the use of (R)-(+)-2-Methoxypropionitrile in a drug development pipeline:
-
Process Chemistry & Scale-Up: The boiling point and density are essential for designing and scaling up purification processes like distillation and for ensuring accurate reagent charging in large reactors.
-
Quality Control (QC): The specific rotation is the primary QC metric used to verify the enantiomeric excess (ee) of the material, ensuring that the correct stereoisomer is being used in the synthesis.
-
Formulation & Pre-formulation: While not detailed here, solubility studies—which are dependent on the compound's physical properties—are critical for determining appropriate solvents for both reactions and early-stage drug formulation efforts.
-
Safety & Toxicology: Hazard information dictates the necessary safety protocols for handling the compound at all scales, from discovery labs to pilot plants.
Conclusion
(R)-(+)-2-Methoxypropionitrile is a valuable chiral intermediate whose effective and safe use is predicated on a thorough understanding of its physical properties. This guide provides the core data, the experimental context for its verification, and the safety protocols necessary for its handling. For the research scientist, this information forms the foundation for incorporating this building block into synthetic routes with confidence, control, and a commitment to scientific rigor.
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